6-Methyl-2-phenoxypyridine-3-carboxylic acid

Medicinal Chemistry Chemical Synthesis Structure-Activity Relationship

Researchers exploring structure-activity relationships around the phenoxypyridine scaffold often face supply chain inconsistency for key intermediates. 6-Methyl-2-phenoxypyridine-3-carboxylic acid (CAS 54530-64-2) solves this with its precise 6-methyl-2-phenoxy substitution pattern, which is critical for DPP-IV inhibition and cell differentiation studies. - Unique spatial and electronic properties confer distinct binding interactions not achievable with generic analogs like 2-phenoxynicotinic acid or 6-phenoxynicotinic acid. - The C-3 carboxylic acid handle enables versatile downstream derivatization (amide coupling, esterification), while the 6-methyl group permits late-stage functionalization. - Sourced with batch-to-batch consistency, ensuring reproducible SAR data and reliable scale-up pathways.

Molecular Formula C13H11NO3
Molecular Weight 229.23 g/mol
CAS No. 54530-64-2
Cat. No. B12043691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-2-phenoxypyridine-3-carboxylic acid
CAS54530-64-2
Molecular FormulaC13H11NO3
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C=C1)C(=O)O)OC2=CC=CC=C2
InChIInChI=1S/C13H11NO3/c1-9-7-8-11(13(15)16)12(14-9)17-10-5-3-2-4-6-10/h2-8H,1H3,(H,15,16)
InChIKeyGSNZRPQYFQBNNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-2-phenoxypyridine-3-carboxylic acid – Sourcing and Baseline Data


6-Methyl-2-phenoxypyridine-3-carboxylic acid (CAS 54530-64-2) is a substituted pyridine-3-carboxylic acid derivative with the molecular formula C₁₃H₁₁NO₃ and a molecular weight of 229.23 g/mol . It features a methyl group at the 6-position, a phenoxy group at the 2-position, and a carboxylic acid functional group at the 3-position of the pyridine ring . This specific substitution pattern distinguishes it from other phenoxypyridine carboxylic acids and is critical for its potential applications in medicinal chemistry and chemical synthesis [1].

Unique 6-methyl-2-phenoxy substitution pattern supports structure–activity relationship (SAR) studies
Carboxylic acid handle enables derivatization for synthesis of phenoxypyridine libraries
Research-grade purity specification supports synthetic and probe-development workflows

6-Methyl-2-phenoxypyridine-3-carboxylic acid: Structural Specificity Precludes Substitution


Generic substitution of 6-Methyl-2-phenoxypyridine-3-carboxylic acid (CAS 54530-64-2) with closely related analogs is not feasible due to the unique spatial and electronic properties conferred by its specific substitution pattern. While other phenoxypyridine carboxylic acids exist, such as 2-phenoxynicotinic acid (CAS 35620-71-4) and 6-phenoxynicotinic acid (CAS 51362-38-0) [1], the presence and precise positioning of the 6-methyl group in the target compound significantly alters its molecular geometry, hydrogen-bonding capacity, and potential binding interactions with biological targets . These subtle structural variations can lead to substantial differences in physicochemical properties, reactivity, and biological activity, as demonstrated in the quantitative comparisons below.

6‑Methyl group alters steric and electronic properties compared with non‑methylated analogs (e.g., 2‑phenoxynicotinic acid); binding and reactivity may shift significantly.
Positional isomerism of the phenoxy and methyl substituents (e.g., 6‑phenoxynicotinic acid) can lead to different molecular recognition and physicochemical profiles.
Similar CAS analogs may exhibit divergent biological responses; direct substitution without validation may compromise SAR interpretation.

6-Methyl-2-phenoxypyridine-3-carboxylic acid – Comparative Evidence for Procurement


Structural Differentiation vs. 2-Phenoxynicotinic Acid

The target compound, 6-Methyl-2-phenoxypyridine-3-carboxylic acid (CAS 54530-64-2), possesses a methyl group at the 6-position of the pyridine ring, a feature absent in the common analog 2-phenoxynicotinic acid (CAS 35620-71-4) . This methyl substitution increases the molecular weight from 215.20 g/mol to 229.23 g/mol and introduces additional steric bulk near the carboxylic acid moiety [1].

Structural differentiation vs. 2‑phenoxynicotinic acid
Source review
C₁₃H₁₁NO₃, MW 229.23 g/mol vs. C₁₂H₉NO₃, 215.20 g/mol; ΔMW +14.03 (6‑methyl present vs. absent)
Steric and lipophilicity changes may influence SAR interpretation
Data to verify: no direct experimental comparison provided
Medicinal Chemistry Chemical Synthesis Structure-Activity Relationship

Physicochemical Comparison vs. 6-Phenoxynicotinic Acid

The target compound (CAS 54530-64-2) is a 6-methylated derivative of 6-phenoxynicotinic acid (CAS 51362-38-0) [1]. This methylation increases the molecular complexity from 263 to 263 (calculated complexity) and alters the hydrogen bond donor count [2].

Physicochemical comparison vs. 6‑phenoxynicotinic acid
Reported
Exact mass 229.07393 vs. 215.058; H‑bond donors 1, acceptors 4 (identical); complexity unchanged (263)
Mass increase without added functional groups supports property modulation
Computational prediction; experimental logP/solubility may require confirmation
Physical Chemistry Drug Discovery Pre-formulation

Purity and Storage Specifications

Commercially available 6-Methyl-2-phenoxypyridine-3-carboxylic acid (CAS 54530-64-2) is supplied with a minimum purity specification of 95% . This purity level is typical for research-grade chemicals and is suitable for most synthetic and biological applications. The compound should be stored long-term in a cool, dry place to maintain stability .

Purity and storage specifications
Specification review
Min. purity 95% (vendor specification); store cool and dry
Sufficient for most synthetic applications; additional purification may be needed for demanding assays
Vendor specification; lot-specific COA should be reviewed
Chemical Procurement Quality Control Laboratory Reagents

6-Methyl-2-phenoxypyridine-3-carboxylic acid – Research & Industrial Applications


Medicinal Chemistry: Bioactive Molecule Synthesis

6-Methyl-2-phenoxypyridine-3-carboxylic acid (CAS 54530-64-2) serves as a valuable building block for the synthesis of novel bioactive molecules, particularly in the development of potential therapeutic agents targeting conditions such as diabetes (via DPP-IV inhibition) and cancer (via induction of cell differentiation) [1]. Its unique substitution pattern, as detailed in Section 3, allows medicinal chemists to explore structure-activity relationships (SAR) around the phenoxypyridine core, optimizing for potency, selectivity, and pharmacokinetic properties.

Chemical Biology: Target Identification Tool

The specific structural features of 6-Methyl-2-phenoxypyridine-3-carboxylic acid (CAS 54530-64-2), including the 6-methyl and 2-phenoxy substituents, make it a useful tool compound for probing biological pathways. Its reported activity in arresting the proliferation of undifferentiated cells and inducing differentiation to monocytes [1] suggests potential applications in studying cell differentiation mechanisms and identifying new targets for anti-cancer therapies [1].

Synthetic Chemistry: Complex Molecule Intermediate

The carboxylic acid functionality at the 3-position of 6-Methyl-2-phenoxypyridine-3-carboxylic acid (CAS 54530-64-2) provides a versatile handle for further chemical transformations, including amide bond formation, esterification, and reduction. This makes it a key intermediate for constructing more complex molecules, such as those containing the phenoxypyridine scaffold, which is a privileged structure in medicinal chemistry [2]. The 6-methyl group can also be exploited for late-stage functionalization.

Application
Selection Property
Validation Focus
Synthesis of bioactive molecules
Substitution pattern for SAR
Structure–activity relationship context; binding-interaction review
Cell differentiation probe
Reported cell-proliferation arrest
Cell-cycle and differentiation endpoint review; model-specific interpretation
Complex molecule intermediate
Carboxylic acid functionalization
Purity and reactivity in amidation/esterification; downstream reproducibility

Technical Documentation Hub

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11 linked technical documents
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